3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanal belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 3-(4-Hydroxyphenyl)propanal is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
4-Hydroxydihydrocinnamaldehyde is a member of phenols.
Brand Name: Vulcanchem
CAS No.: 20238-83-9
VCID: VC1848833
InChI: InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
SMILES: C1=CC(=CC=C1CCC=O)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

3-(4-Hydroxyphenyl)propanal

CAS No.: 20238-83-9

Cat. No.: VC1848833

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenyl)propanal - 20238-83-9

Specification

CAS No. 20238-83-9
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 3-(4-hydroxyphenyl)propanal
Standard InChI InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
Standard InChI Key REEQXZCFSBLNDH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC=O)O
Canonical SMILES C1=CC(=CC=C1CCC=O)O

Introduction

3-(4-Hydroxyphenyl)propanal, also known as hydrocinnamaldehyde, p-hydroxy- or 4-hydroxydihydrocinnamaldehyde, is a naturally occurring organic compound found in various plants, such as Smallanthus fruticosus (yerba mate) and Taxus baccata (yew). This compound has a molecular formula of C9H10O2 and a molecular weight of approximately 150.17 g/mol . It features a propanal group attached to a phenyl ring with a hydroxyl group at the para position.

Synthesis and Extraction

3-(4-Hydroxyphenyl)propanal can be synthesized through methods such as catalytic hydrogenation, which is commonly used in industrial settings to ensure high yield and purity under controlled conditions. Extraction from plants typically involves solvent extraction followed by purification techniques like chromatography.

Potential Biological Activities

  • Anti-inflammatory and Antioxidant Properties: Studies suggest that 3-(4-Hydroxyphenyl)propanal may exhibit anti-inflammatory and antioxidant properties, although further research is needed to fully understand its therapeutic effects.

  • Interaction with Biological Molecules: It interacts with aldehyde dehydrogenase, influencing metabolic pathways and potentially modulating enzyme activity through the formation of Schiff bases with proteins.

Applications

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Pharmacological and Toxicological Implications: Its interactions with proteins may have implications in pharmacology and toxicology.

Related Compounds

Compound NameStructure DescriptionUnique Features
4-HydroxybenzaldehydeLacks the propanal chainSimple aromatic aldehyde
4-HydroxycinnamaldehydeContains a double bond in the propanal chainMore reactive due to conjugation
3-(4-Hydroxyphenyl)propanolReduced form of 3-(4-Hydroxyphenyl)propanalHydroxyl group replaces the aldehyde group

Safety and Hazards

  • Toxicity: Classified as toxic if swallowed, with a hazard statement of H301 under the GHS classification .

  • Precautionary Measures: Requires handling with caution, following guidelines such as P264, P270, P301+P316, P321, P330, P405, and P501 .

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